molecular formula C8H14Cl2N2O2S B1458919 Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride CAS No. 1301739-46-7

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride

Cat. No.: B1458919
CAS No.: 1301739-46-7
M. Wt: 273.18 g/mol
InChI Key: KYSDUPXCQVHOMY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with ethylenediamine to yield the final product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDUPXCQVHOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 2
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Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 3
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 5
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride

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